5-ethyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]thiophene-2-sulfonamide
CAS No.: 1396564-25-2
Cat. No.: VC4963779
Molecular Formula: C17H18N2O2S3
Molecular Weight: 378.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396564-25-2 |
|---|---|
| Molecular Formula | C17H18N2O2S3 |
| Molecular Weight | 378.52 |
| IUPAC Name | 5-ethyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]thiophene-2-sulfonamide |
| Standard InChI | InChI=1S/C17H18N2O2S3/c1-3-14-9-10-16(22-14)24(20,21)18-11-15-12(2)19-17(23-15)13-7-5-4-6-8-13/h4-10,18H,3,11H2,1-2H3 |
| Standard InChI Key | PRGVLEHIWSXFEI-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(S1)S(=O)(=O)NCC2=C(N=C(S2)C3=CC=CC=C3)C |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound features a thiophene ring substituted with a sulfonamide group at position 2, linked via a methylene bridge to a 4-methyl-2-phenyl-1,3-thiazole moiety. Its molecular formula is C₁₇H₁₈N₂O₂S₃, with a molecular weight of 378.52 g/mol. Key structural attributes include:
-
Thiophene core: A five-membered aromatic ring with sulfur at position 1, ethyl group at position 5, and sulfonamide at position 2.
-
Thiazole subunit: A 4-methyl-2-phenyl-substituted thiazole connected to the sulfonamide nitrogen via a methylene group.
The InChIKey (PRGVLEHIWSXFEI-UHFFFAOYSA-N) and SMILES (CCC1=CC=C(S1)S(=O)(=O)NCC2=C(N=C(S2)C3=CC=CC=C3)C) provide unambiguous identifiers for computational and experimental studies .
Physicochemical Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 378.52 g/mol | |
| Solubility | Not publicly available | |
| Melting Point | Undocumented | — |
| LogP (Partition Coeff.) | Estimated ~3.2 (Calculated) | — |
The compound’s solubility remains uncharacterized, though analogs like 5-ethyl-4-methyl-2-phenyl-1,3-thiazole (LogP ~2.8) suggest moderate lipophilicity .
Synthesis and Preparation
Synthetic Routes
The synthesis involves multi-step reactions leveraging nucleophilic substitutions and cyclocondensation:
-
Thiazole Formation: 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde is prepared via Hantzsch thiazole synthesis, combining thiourea derivatives with α-halo ketones .
-
Sulfonamide Coupling: The thiophene sulfonyl chloride reacts with the aminomethyl-thiazole intermediate in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .
Example Protocol:
-
Step 1: React 4-methyl-2-phenylthiazole-5-carbaldehyde with ethylamine to yield the secondary amine.
-
Step 2: Sulfonation of 2-ethylthiophene with chlorosulfonic acid generates the sulfonyl chloride.
-
Step 3: Coupling under Schotten-Baumann conditions yields the target compound .
Optimization Challenges
-
Yield Limitations: Side reactions during sulfonamide formation often reduce yields to 50–70%.
-
Purification: Chromatography or recrystallization from acetic acid is required due to byproduct formation .
Biological Activities and Research Findings
Antimicrobial Properties
Analogous compounds, such as 5-chloro-N-(4-chlorophenyl)-4-(1,3-oxazol-5-yl)-2-phenyl-1-propyl-1H-pyrrole-3-carboxamide, show MIC values of 7.8 µg/mL against Candida albicans and Aspergillus niger, suggesting potential antifungal applications .
Structure-Activity Relationships (SAR)
-
Thiazole Substitutions: 4-Methyl and 2-phenyl groups enhance metabolic stability and target affinity .
-
Sulfonamide Linker: Critical for hydrogen bonding with biological targets (e.g., enzymes, receptors) .
-
Thiophene Modifications: Ethyl groups at position 5 improve lipophilicity and membrane permeability.
Comparative Analysis with Analogous Compounds
This comparison underscores the role of heterocyclic diversity in tuning biological efficacy.
Applications in Drug Discovery
Kinase Inhibition
The compound’s sulfonamide-thiazole motif aligns with pharmacophores targeting tyrosine kinases, making it a candidate for oncology therapeutics .
Antibacterial Development
Structural parallels to thiadiazolothienopyrimidinones, which inhibit bacterial DNA gyrase, hint at antibacterial applications pending further study .
Future Directions
-
Pharmacokinetic Studies: Profiling absorption, distribution, metabolism, and excretion (ADME) in model organisms.
-
Target Identification: Proteomic screening to elucidate molecular targets (e.g., kinases, microbial enzymes).
-
Toxicological Assessments: Acute and chronic toxicity evaluations to establish safety profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume